

# Chaetoglobosin E chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Chaetoglobosin E |           |
| Cat. No.:            | B1262156         | Get Quote |

## Chaetoglobosin E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, has emerged as a compound of significant interest in oncological research. Isolated from various fungal species, including Chaetoglobosum and Penicillium, this natural product exhibits potent anti-tumor activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of Chaetoglobosin E. It delves into the molecular mechanisms underlying its therapeutic effects, particularly its role in inducing cell cycle arrest and pyroptosis in cancer cells. Furthermore, this document furnishes detailed experimental protocols for key assays and visualizes the implicated signaling pathways to facilitate further research and drug development endeavors.

## **Chemical Structure and Properties**

**Chaetoglobosin E** is a complex heterocyclic molecule characterized by a perhydroisoindolone ring system fused to a macrocyclic ring, with an indol-3-ylmethyl substituent at the C-3 position.

Chemical Structure:





Image Source: PubChem CID 23259927

### **Physicochemical Properties**

A summary of the key physicochemical properties of **Chaetoglobosin E** is presented in the table below.

| Property          | Value                                               | Reference(s) |
|-------------------|-----------------------------------------------------|--------------|
| Molecular Formula | C32H38N2O5                                          | [1]          |
| Molecular Weight  | 530.70 g/mol                                        | [1]          |
| Appearance        | Light yellow powder                                 | [2]          |
| Solubility        | Soluble in DMSO and methanol.                       | [3]          |
| Storage           | Store sealed at -20 °C for long-<br>term stability. | [3]          |

## **Spectroscopic Data**

The structural elucidation of **Chaetoglobosin E** has been confirmed through various spectroscopic techniques. The following table summarizes the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectral data in DMSO-d<sub>6</sub>.



| Position | <sup>13</sup> C (ppm) | ¹H (ppm, J in Hz)                          |
|----------|-----------------------|--------------------------------------------|
| 1        | 172.5                 |                                            |
| 3        | 59.8                  | 3.55 (m)                                   |
| 4        | 43.1                  | 2.80 (m)                                   |
| 5        | 45.2                  | 2.55 (m)                                   |
| 6        | 73.2                  | 4.20 (d, 8.5)                              |
| 7        | 49.5                  | 2.95 (m)                                   |
| 8        | 42.8                  | 2.65 (m)                                   |
| 9        | 170.1                 |                                            |
| 10       | 30.1                  | 2.90 (dd, 14.0, 4.5), 2.70 (dd, 14.0, 9.5) |
| 11       | 20.5                  | 0.95 (d, 7.0)                              |
| 12       | 15.8                  | 1.15 (s)                                   |
| 13       | 134.5                 | 5.60 (dd, 15.0, 9.0)                       |
| 14       | 128.7                 | 5.30 (m)                                   |
| 15       | 35.4                  | 2.10 (m)                                   |
| 16       | 38.1                  | 2.25 (m)                                   |
| 17       | 130.2                 | 5.45 (m)                                   |
| 18       | 132.8                 |                                            |
| 19       | 210.5                 |                                            |
| 20       | 45.1                  | 3.10 (m)                                   |
| 21       | 25.8                  | 1.80 (m), 1.65 (m)                         |
| 22       | 125.1                 | 5.20 (t, 7.0)                              |
| 23       | 21.2                  | 1.60 (s)                                   |
| 1'       | 109.8                 |                                            |
|          |                       |                                            |



|     |           | _             |
|-----|-----------|---------------|
| 2'  | 123.5     | 7.15 (d, 2.0) |
| 3a' | 127.2     |               |
| 4'  | 118.2     | 7.30 (d, 8.0) |
| 5'  | 120.8     | 7.00 (t, 7.5) |
| 6'  | 118.9     | 6.90 (t, 7.5) |
| 7'  | 111.3     | 7.55 (d, 8.0) |
| 7a' | 136.1     |               |
| NH  | 10.80 (s) |               |

## **Biological Activity and Mechanism of Action**

**Chaetoglobosin E** has demonstrated significant anti-tumor activity, particularly against esophageal squamous cell carcinoma (ESCC).[4] Its primary mechanism of action involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[5]

#### Inhibition of PLK1 and Cell Cycle Arrest

**Chaetoglobosin E** directly targets and downregulates the expression of PLK1.[5] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[6] By inhibiting PLK1, **Chaetoglobosin E** induces cell cycle arrest at the G2/M phase.[4] This is evidenced by the downregulation of key G2/M phase-related proteins such as cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[4]

#### **Induction of Pyroptosis via the GSDME Pathway**

A novel and significant finding is the ability of **Chaetoglobosin E** to induce pyroptosis, a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory contents.[4][5] This process is mediated by Gasdermin E (GSDME). The inhibition of PLK1 by **Chaetoglobosin E** leads to the activation of GSDME.[5][7] Activated GSDME forms pores in the cell membrane, leading to pyroptotic cell death.[8]





## Inhibition of EGFR/MEK/ERK and Akt Signaling Pathways

In addition to its effects on PLK1 and pyroptosis, **Chaetoglobosin E** has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways.[9] These pathways are critical for cell proliferation, survival, and metastasis. The downregulation of the phosphorylated forms of EGFR, MEK, ERK, and Akt by **Chaetoglobosin E** contributes to its overall anti-tumor efficacy. [9]

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **Chaetoglobosin E** and a typical experimental workflow for its analysis.

### Signaling Pathways of Chaetoglobosin E





Click to download full resolution via product page

Caption: Signaling pathways modulated by Chaetoglobosin E.



## **Experimental Workflow for Chaetoglobosin E Evaluation**



Click to download full resolution via product page

Caption: General experimental workflow for assessing **Chaetoglobosin E**'s effects.

### **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of **Chaetoglobosin E**.

#### **Cell Viability (MTT) Assay**

This protocol is used to assess the cytotoxic effects of **Chaetoglobosin E** on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., KYSE-30)
- Complete cell culture medium



- 96-well flat-bottom plates
- Chaetoglobosin E stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
- DMSO
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells/well in 100 μL of complete medium and incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of **Chaetoglobosin E** in complete medium from the stock solution.
- Remove the medium from the wells and add 100 µL of the Chaetoglobosin E dilutions.
  Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO<sub>2</sub>.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
- · Carefully remove the medium containing MTT.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated cells).

## **Cell Cycle Analysis by Flow Cytometry**

This protocol is used to determine the effect of **Chaetoglobosin E** on cell cycle distribution.

#### Materials:



- Cancer cells treated with Chaetoglobosin E
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- RNase A solution (100 μg/mL)
- Propidium Iodide (PI) staining solution (50 μg/mL)
- Flow cytometer

#### Procedure:

- Plate cells and treat with various concentrations of **Chaetoglobosin E** for 48 hours.
- Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- · Wash the fixed cells twice with PBS.
- Resuspend the cell pellet in 500 μL of PBS containing 100 μg/mL RNase A and 50 μg/mL PI.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer.
- The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate cell cycle analysis software.

#### **Western Blot Analysis**

This protocol is used to detect the expression levels of specific proteins in cells treated with **Chaetoglobosin E**.

Materials:



- Treated and untreated cancer cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PLK1, anti-GSDME, anti-p-EGFR, anti-EGFR, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein (20-30 μg) by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

#### **Conclusion and Future Perspectives**

Chaetoglobosin E is a promising natural product with potent anti-tumor activity, particularly in esophageal squamous cell carcinoma. Its multifaceted mechanism of action, involving the inhibition of the key cell cycle regulator PLK1, the induction of GSDME-mediated pyroptosis, and the suppression of critical pro-survival signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing its therapeutic index, exploring its efficacy in other cancer types, and investigating potential synergistic combinations with existing chemotherapeutic agents. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of Chaetoglobosin E in cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. merckmillipore.com [merckmillipore.com]







- 2. GSDME-mediated pyroptosis promotes inflammation and fibrosis in obstructive nephropathy [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Regulation of PLK1 Activity at G2/M Transition [reactome.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Roles of PLK1 in Mitosis and Meiosis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. GSDME-mediated pyroptosis promotes inflammation and fibrosis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [Chaetoglobosin E chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262156#chaetoglobosin-e-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com